Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

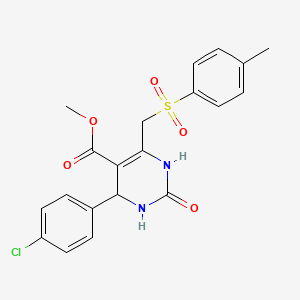

Structurally, it features:

- 4-(4-Chlorophenyl): A substituted phenyl group at position 4, providing steric bulk and electron-withdrawing effects.

- Tosylmethyl group (6-position): A sulfonyl-containing substituent that may enhance reactivity or serve as a leaving group for further derivatization.

- Methyl ester (5-position): Influences lipophilicity and metabolic stability compared to ethyl esters.

- Oxo group (2-position): Critical for hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(23-20(25)22-16)13-5-7-14(21)8-6-13/h3-10,18H,11H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBVNWFLYLDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 931332-25-1) is a complex organic compound belonging to the class of dihydropyrimidines. Its molecular formula is with a molecular weight of 434.89 g/mol. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound can be achieved via the Biginelli reaction, which is a well-known method for producing dihydropyrimidines. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The unique substituents in this compound, such as the chlorophenyl and tosylmethyl groups, are believed to enhance its biological activity by increasing its affinity for specific biological targets.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic applications:

Anticancer Activity

A study involving synthesized derivatives of tetrahydropyrimidines demonstrated that compounds similar to this compound exhibited significant anticancer activity against human HepG2 liver cancer cell lines. The results indicated varying degrees of cytotoxicity depending on the concentration used:

| Compound | Concentration (μM) | % Cell Viability |

|---|---|---|

| 10a | 50 | 73.64 |

| 100 | 127.28 | |

| 150 | 170.92 | |

| 10b | 50 | 49.18 |

| 100 | 118.34 | |

| 150 | 157.51 | |

| Control | 100 |

These findings suggest that derivatives can significantly inhibit cancer cell proliferation, with some compounds showing enhanced activity at higher concentrations .

Antifungal and Insecticidal Activities

In addition to anticancer properties, derivatives were also evaluated for antifungal and insecticidal activities. The study found that while some compounds exhibited moderate insecticidal effects against Spodoptera litura larvae, others showed negligible activity .

The mechanism underlying the biological activity of this compound may involve enzyme inhibition or receptor modulation. Preliminary docking studies suggest that this compound may interact with specific enzymes involved in disease pathways, enhancing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Lacks chlorophenyl; ethyl instead of methyl | 0.88 | |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioxo group; different phenyl substitution | 0.84 |

This comparison highlights the distinct structural features that may contribute to the biological activities observed in this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences between the target compound and related DHPM derivatives are summarized below:

Table 1: Structural Comparison of Selected DHPM Derivatives

Key Observations:

Hydroxyl or ethoxy groups (e.g., ) improve solubility and antioxidant capacity but reduce metabolic stability .

Substituent at Position 6 :

- The tosylmethyl group in the target compound is unique; its sulfonyl moiety may act as a leaving group, enabling further chemical modifications. This contrasts with simpler groups like methyl or chloromethyl (), which lack such reactivity .

Oxo vs. Thioxo at Position 2 :

- Oxo derivatives (e.g., target compound, ) typically exhibit stronger hydrogen-bonding interactions with enzymes like thymidine phosphorylase, correlating with higher inhibition potency .

- Thioxo analogs () show enhanced antioxidant activity due to sulfur’s redox-active nature but may exhibit weaker enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a substituted aldehyde (e.g., 4-chlorobenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and a urea/thiourea derivative. Catalysts such as HCl or Lewis acids (e.g., FeCl₃) in ethanol or acetic acid under reflux (60–80°C) are commonly used to achieve yields of 70–85% . For the tosylmethyl group, post-synthetic modification via nucleophilic substitution (e.g., using tosyl chloride in anhydrous DMF) may be required.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC/GC-MS : Confirm purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl δ ~7.3–7.5 ppm; tosylmethyl δ ~2.4 ppm for CH₃) .

- Elemental Analysis : Match experimental C, H, N values to theoretical calculations within ±0.3% .

Q. What spectroscopic methods are critical for characterizing its molecular geometry?

- X-ray Crystallography : Resolve bond lengths (e.g., C=O ~1.22 Å) and dihedral angles (e.g., tetrahydropyrimidine ring puckering) using single-crystal data (space group P2₁/c, Z = 4) .

- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1360 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in the Biginelli reaction is influenced by electron-withdrawing substituents (e.g., 4-chlorophenyl) and steric effects. To favor the desired product:

- Use microwave-assisted synthesis (50–100 W, 80°C) to reduce side reactions .

- Introduce directing groups (e.g., tosyl) early to stabilize intermediates .

- Optimize solvent polarity (e.g., DMF for better solubility of bulky groups) .

Q. What strategies resolve contradictions between computational and experimental structural data?

- Perform DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental bond angles/packing motifs .

- Validate hydrogen-bonding networks (e.g., N–H···O interactions) using Hirshfeld surface analysis .

- Reconcile NMR chemical shifts with computed isotropic shielding constants (e.g., GIAO method) .

Q. How can antibacterial activity studies be designed to account for structural variability?

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., replace tosyl with methylsulfonyl) .

- Microbiological Assays : Use standardized MIC/MBC protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Molecular Docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. What crystallographic parameters indicate stability in solid-state forms?

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

- Packing Efficiency : Calculate unit cell density (e.g., 1.35–1.45 g/cm³ for closely packed monoclinic systems) .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Validation

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Volume (ų) | 1568.49 | |

| Bond Length (C=O, Å) | 1.22 ± 0.01 | |

| Dihedral Angle (Pyrimidine) | 12.5° |

Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Diastereomers | Poor stereocontrol | Chiral HPLC |

| Oxo-to-thione conversion | Excess thiourea | Stoichiometric urea |

| Tosyl group hydrolysis | Moisture exposure | Anhydrous DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.